Anpirtoline

Beschreibung

structure given in first source

Eigenschaften

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGALEXMXDMUMDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045659 |

Source

|

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98330-05-3 |

Source

|

| Record name | Anpirtoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98330-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098330053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANPIRTOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32K9S228IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anpirtoline's Mechanism of Action on 5-HT1B Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline is a potent and selective agonist for the serotonin 1B (5-HT1B) receptor. This technical guide provides an in-depth overview of its mechanism of action, focusing on its binding affinity, functional activity, and downstream signaling pathways. The information presented herein is a synthesis of data from key preclinical studies, intended to serve as a comprehensive resource for researchers in pharmacology and drug development. This document details the experimental protocols used to characterize anpirtoline's interaction with the 5-HT1B receptor and illustrates the associated molecular signaling cascades.

Introduction to Anpirtoline and the 5-HT1B Receptor

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT1 receptor subfamily. These receptors are primarily coupled to the inhibitory Gαi/o class of G-proteins.[1] Activation of 5-HT1B receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] Anatomically, 5-HT1B receptors are expressed in various regions of the central nervous system, where they function as both autoreceptors on serotonergic neurons, regulating serotonin synthesis and release, and as heteroreceptors on other types of neurons.

Anpirtoline has been identified as a high-affinity agonist for the 5-HT1B receptor, exhibiting selectivity over other serotonin receptor subtypes.[3] Its agonistic activity at these receptors has been linked to potential therapeutic effects, including antinociceptive and antidepressant-like actions in rodent models.[3][4] This guide will dissect the molecular pharmacology of anpirtoline at the 5-HT1B receptor.

Quantitative Pharmacological Data

The binding affinity and functional potency of anpirtoline at the 5-HT1B receptor have been quantified in several key preclinical studies. The following tables summarize these findings, providing a comparative overview of its pharmacological profile.

Table 1: Anpirtoline Binding Affinity (Ki) at Serotonin Receptor Subtypes

| Receptor Subtype | Ki (nM) | Species | Tissue/Cell Line | Reference |

| 5-HT1B | 28 | Rat | Brain membranes | **** |

| 5-HT1A | 150 | Rat | Brain membranes | |

| 5-HT2 | 1490 | Rat | Brain membranes | |

| 5-HT3 | pKi: 7.53 | Rat | Brain cortical membranes |

Note: pKi is the negative logarithm of the Ki value.

Table 2: Anpirtoline Functional Activity (EC50) at 5-HT1B Receptors

| Functional Assay | EC50 (nM) | Species | Tissue/Cell Line | Reference |

| Inhibition of Electrically Evoked [3H]-5-HT Overflow | 55 | Rat | Brain cortex slices | **** |

| Inhibition of Electrically Evoked [3H]-5-HT Overflow | 1190 | Pig | Brain cortex slices |

Signaling Pathways of the 5-HT1B Receptor

Activation of the 5-HT1B receptor by an agonist such as anpirtoline initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein dependent) and non-canonical (G-protein independent) pathways.

Canonical Gαi/o-Mediated Signaling

The primary signaling mechanism of the 5-HT1B receptor involves its coupling to inhibitory Gαi/o proteins. This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

Non-Canonical Signaling Pathways

Recent evidence suggests that 5-HT1B receptor activation can also trigger signaling cascades independent of or parallel to the canonical Gαi/o pathway. These include the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK), and pathways involving β-arrestin.

The activation of ERK1/2 by 5-HT1B receptors has been shown to be dependent on both Gαi/o and β-arrestin proteins. This dual requirement suggests a model where G-protein activation is necessary for the recruitment of β-arrestin, which then acts as a scaffold to assemble components of the MAPK cascade.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of anpirtoline with the 5-HT1B receptor. These protocols are synthesized from established methods in the field.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of anpirtoline for the 5-HT1B receptor.

Materials:

-

Receptor Source: Rat brain membranes (specifically from regions with high 5-HT1B receptor density, such as the substantia nigra or striatum).

-

Radioligand: [3H]-5-Carboxamidotryptamine ([3H]-5-CT) or another suitable 5-HT1B radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.1% ascorbic acid, pH 7.4.

-

Non-specific Binding Control: 10 µM 5-HT or another suitable unlabeled ligand.

-

Test Compound: Anpirtoline at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), the membrane preparation, and varying concentrations of anpirtoline. For total binding, omit anpirtoline. For non-specific binding, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of anpirtoline to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity

This protocol describes a functional assay to measure the agonistic activity of anpirtoline by quantifying its ability to inhibit forskolin-stimulated cAMP accumulation.

Materials:

-

Receptor Source: Homogenates from rat substantia nigra or a suitable cell line expressing 5-HT1B receptors.

-

Reagents: ATP, forskolin, phosphodiesterase inhibitor (e.g., IBMX), anpirtoline at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, GTP, and other necessary co-factors.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Membrane/Cell Preparation: Prepare membrane homogenates as described in the binding assay protocol or use whole cells expressing the 5-HT1B receptor.

-

Assay Setup: In an appropriate assay plate, pre-incubate the membranes or cells with varying concentrations of anpirtoline.

-

Stimulation: Initiate the reaction by adding a mixture of ATP and a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of cAMP produced using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of anpirtoline to generate a dose-response curve and determine the EC50 value.

Conclusion

Anpirtoline is a potent and selective 5-HT1B receptor agonist. Its high binding affinity and functional potency at this receptor subtype are well-documented. The primary mechanism of action involves the canonical Gαi/o-mediated inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Furthermore, emerging evidence points to the involvement of non-canonical signaling pathways, including the ERK/MAPK cascade, which appears to be dependent on both Gαi/o and β-arrestin. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of anpirtoline and other 5-HT1B receptor ligands. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the serotonergic system.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. Stimulation and inhibition of rat basophilic leukemia cell adenylate cyclase by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Anpirtoline: A Technical Guide to its Receptor Binding Profile and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline (formerly D-16949) is a psychoactive compound that has been investigated for its potential therapeutic effects, including antidepressant and antinociceptive properties. Its pharmacological activity is primarily attributed to its interaction with the serotonin (5-HT) receptor system. This technical guide provides a comprehensive overview of the receptor binding profile and selectivity of anpirtoline, based on available scientific literature. The document details its affinity for various serotonin receptor subtypes and its functional activity as an agonist or antagonist. Key experimental methodologies are described, and signaling pathways are illustrated to provide a deeper understanding of its mechanism of action at a molecular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Profile

Anpirtoline exhibits a distinct binding profile, showing a marked preference for certain serotonin receptor subtypes. The majority of its pharmacological effects are believed to be mediated through its high-affinity binding to the 5-HT1B receptor.

Serotonin (5-HT) Receptors

Anpirtoline's affinity for various serotonin receptors has been characterized primarily through radioligand binding assays. The data reveals a higher affinity for the 5-HT1B receptor compared to other 5-HT subtypes that have been investigated.

| Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line | Notes |

| 5-HT1A | 150 nM | Rat brain membranes | [1] |

| 5-HT1B | 28 nM | Rat brain membranes | [1] |

| 5-HT1D | Agonist activity reported | - | Agonist activity suggests binding, but specific Ki value not found in the provided results.[2][3] |

| 5-HT2 | 1.49 µM (1490 nM) | Rat brain membranes | [1] |

| 5-HT3 | pKi = 7.53 (~29.5 nM) | Rat brain cortical membranes |

Selectivity Profile

A critical aspect of a drug's pharmacological profile is its selectivity for its primary target over other receptors, which can predict the likelihood of off-target effects.

Data on the binding affinity of anpirtoline for other major neurotransmitter receptor systems, including adrenergic (α1, α2, β), dopaminergic (D1, D2), histaminergic (H1), and muscarinic (M1) receptors, were not available in the searched literature. Therefore, a comprehensive selectivity profile cannot be constructed at this time.

Functional Activity

Anpirtoline's interaction with serotonin receptors translates into distinct functional outcomes, acting as an agonist at some subtypes and an antagonist at others.

| Receptor Subtype | Functional Activity | Potency (EC50/IC50/pA2) | Experimental Model |

| 5-HT1A | Agonist | - | Pharmacological effects are suggested to be mediated in part by agonist activity at this receptor. |

| 5-HT1B | Agonist | EC50 = 55 nM (rat brain cortex slices); EC50 = 1190 nM (pig brain cortex slices) | Inhibition of electrically evoked [3H]-5-HT overflow. |

| - | Inhibition of forskolin-stimulated adenylate cyclase activity. | ||

| 5-HT1D | Agonist | - | |

| 5-HT3 | Antagonist | Apparent pA2 = 7.78 | Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells. |

Signaling Pathways

The functional activity of anpirtoline is a direct consequence of its influence on intracellular signaling cascades initiated by receptor binding.

5-HT1B Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT1B receptor's activation by anpirtoline initiates a well-defined signaling pathway. Anpirtoline, acting as an agonist, stimulates the Gi/o alpha subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

5-HT3 Receptor Signaling

In contrast to the 5-HT1B receptor, the 5-HT3 receptor is a ligand-gated ion channel. Anpirtoline acts as an antagonist at this receptor, blocking the channel from opening in response to serotonin. This prevents the influx of cations (Na+, K+, Ca2+) and subsequent depolarization of the neuron.

Experimental Protocols

The binding and functional data for anpirtoline have been determined using standard pharmacological assays. While specific, detailed protocols for every cited experiment are not fully available in the provided literature, the general methodologies are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Key Components of the Radioligand Binding Assay for Anpirtoline at the 5-HT3 Receptor:

-

Radioligand: [3H]-(S)-zacopride

-

Tissue Preparation: Rat brain cortical membranes

Functional Assays

Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether a compound is an agonist or antagonist and its potency (EC50 or IC50).

-

Adenylate Cyclase Activity Assay: This assay was used to determine the agonist effect of anpirtoline at the 5-HT1B receptor. The inhibition of forskolin-stimulated adenylate cyclase activity was measured in homogenates from the rat substantia nigra.

-

Ion Influx Assay: To assess the antagonist activity of anpirtoline at the 5-HT3 receptor, a [14C]-guanidinium influx assay was performed in N1E-115 neuroblastoma cells. Anpirtoline's ability to inhibit 5-HT-induced cation influx was quantified.

-

Neurotransmitter Release Assay: The agonist effect of anpirtoline at presynaptic 5-HT1B autoreceptors was evaluated by measuring the inhibition of electrically evoked tritium overflow from preincubated brain cortex slices with [3H]-5-HT.

Conclusion

Anpirtoline is a potent ligand with a complex pharmacology at serotonin receptors. It exhibits high affinity and agonist activity at the 5-HT1B receptor, which is coupled to the inhibition of adenylyl cyclase. It also acts as an agonist at the 5-HT1D receptor and possesses a notable affinity for the 5-HT1A receptor, where it is suggested to have agonist properties. Furthermore, anpirtoline functions as an antagonist at the 5-HT3 ligand-gated ion channel. Its affinity for the 5-HT2 receptor is considerably lower.

The available data provides a solid foundation for understanding the primary mechanisms of action of anpirtoline. However, to fully elucidate its selectivity and potential for off-target effects, a comprehensive binding profile against a broader range of serotonin receptor subtypes and other major neurotransmitter receptor families is required. Such information would be invaluable for the future development and therapeutic application of anpirtoline and related compounds.

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Anpirtoline hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline hydrochloride is a potent and selective serotonin receptor ligand with a complex pharmacological profile, exhibiting agonist activity at 5-HT1B receptors and antagonist activity at 5-HT3 receptors.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and pharmacological characteristics of Anpirtoline hydrochloride. Detailed experimental protocols for key assays and a plausible synthesis route are presented to facilitate further research and development.

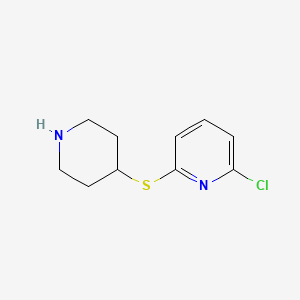

Chemical Properties and Structure

Anpirtoline hydrochloride is a white solid that is soluble in water and DMSO.[2] Its chemical structure features a chloropyridine ring linked to a piperidine ring through a thioether bond.

Table 1: Chemical and Physical Properties of Anpirtoline Hydrochloride

| Property | Value | Reference |

| IUPAC Name | 2-chloro-6-(piperidin-4-ylthio)pyridine hydrochloride | [2] |

| Synonyms | D-16949 | [2] |

| Molecular Formula | C₁₀H₁₄Cl₂N₂S | [3] |

| Molecular Weight | 265.2 g/mol | |

| Appearance | White solid | |

| Melting Point | 126-128 °C | |

| Solubility | Soluble in water and DMSO | |

| SMILES | Cl.ClC1=NC(SC2CCNCC2)=CC=C1 | |

| InChI | InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H |

Pharmacological Profile: Serotonin Receptor Interactions

Anpirtoline hydrochloride displays a distinct binding affinity profile for various serotonin (5-HT) receptor subtypes. It is characterized as a highly potent 5-HT1B receptor agonist. It also demonstrates notable affinity for the 5-HT3 receptor, where it acts as an antagonist. Its affinity for 5-HT1A and 5-HT2 receptors is comparatively lower.

Table 2: Binding Affinity (Ki) of Anpirtoline Hydrochloride for Serotonin Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 150 | |

| 5-HT1B | 28 | |

| 5-HT2 | 1490 | |

| 5-HT3 | 29.5 (pKi 7.53) |

Mechanism of Action: 5-HT1B Receptor Agonism and Adenylate Cyclase Inhibition

As an agonist at the 5-HT1B receptor, Anpirtoline hydrochloride mimics the action of serotonin. The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylate cyclase via an inhibitory G-protein (Gi). Upon activation by an agonist like Anpirtoline, the Gi protein inhibits the activity of adenylate cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This inhibitory effect on forskolin-stimulated adenylate cyclase activity has been experimentally demonstrated.

Caption: 5-HT1B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assays

The following are generalized protocols for determining the binding affinity of Anpirtoline hydrochloride for various serotonin receptors. Specific radioligands are used for each receptor subtype.

References

Anpirtoline's Influence on Serotonergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline is a psychoactive compound with a distinct pharmacological profile centered on the serotonin (5-HT) system. Primarily recognized as a potent 5-HT1B receptor agonist, it also exhibits significant affinity for the 5-HT1A receptor and functions as an antagonist at the 5-HT3 receptor. This intricate interplay with multiple serotonin receptor subtypes culminates in a complex modulation of serotonin synthesis and release, underpinning its observed antinociceptive and antidepressant-like effects in preclinical models. This technical guide provides an in-depth analysis of the mechanisms of action of anpirtoline, focusing on its effects on serotonin synthesis and release. It consolidates quantitative data from key studies, details the experimental protocols used to elucidate these effects, and presents visual representations of the associated signaling pathways and experimental workflows.

Core Pharmacological Profile of Anpirtoline

Anpirtoline's interaction with the serotonergic system is multifaceted, characterized by its binding affinities and functional activities at several key 5-HT receptor subtypes.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in quantifying the affinity of anpirtoline for various serotonin receptors. These studies typically involve the incubation of rat brain membranes with a radiolabeled ligand and varying concentrations of anpirtoline to determine its inhibitory constant (Ki).

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1B | [³H]5-HT | Rat Brain Membranes | 28 | [1] |

| 5-HT1A | [³H]8-OH-DPAT | Rat Brain Membranes | 150 | [1] |

| 5-HT2 | [³H]ketanserin | Rat Brain Membranes | 1490 | [1] |

| 5-HT3 | [³H]-(S)-zacopride | Rat Brain Cortical Membranes | pKi = 7.53 | [2] |

Functional Activity

Anpirtoline's functional consequences of receptor binding have been assessed through various in vitro and in vivo assays.

| Assay | Preparation | Effect | Potency | Reference |

| Forskolin-Stimulated Adenylate Cyclase Activity | Homogenates of Rat Substantia Nigra | Inhibition | - | [1] |

| Electrically Evoked [³H]-5-HT Overflow | Superfused Rat Brain Cortex Slices | Inhibition | EC50 = 55 nM | |

| Electrically Evoked [³H]-5-HT Overflow | Superfused Pig Brain Cortex Slices | Inhibition | EC50 = 1190 nM | |

| [¹⁴C]-Guanidinium Influx (5-HT3 antagonism) | N1E-115 Neuroblastoma Cells | Inhibition of 5-HT induced influx | Apparent pA2 = 7.78 | |

| Antinociceptive Activity (Electrostimulated Pain Test) | Mice | Increased Pain Threshold | ED50 = 0.52 mg/kg, i.p. | |

| Antidepressant-like Activity (Forced Swimming Test) | Rats | Increased Swimming Activity | ED50 = 4.6 mg/kg, i.p. |

Effects on Serotonin Synthesis

Anpirtoline's influence extends to the regulation of serotonin synthesis, a critical process in maintaining serotonergic tone. The primary method to assess this has been through autoradiographic studies.

Autoradiographic Analysis of Serotonin Synthesis

The α-[¹⁴C]methyl-L-tryptophan (α-MTrp) autoradiographic method is a key technique to measure regional serotonin synthesis rates. This method relies on the principle that α-MTrp is a tracer for the serotonin synthesis pathway.

-

Acute Administration: A single intraperitoneal injection of anpirtoline (2.0 mg/kg) in rats 30 minutes prior to the tracer experiment has been shown to modulate regional 5-HT synthesis.

-

Chronic Administration: Repeated administration of anpirtoline can lead to normalization or a tendency towards normalization of 5-HT synthesis rates in various brain regions.

These findings suggest a complex regulatory role for anpirtoline in serotonin synthesis, likely mediated by its actions at both terminal 5-HT1B autoreceptors and somatodendritic 5-HT1A autoreceptors.

Effects on Serotonin Release

Anpirtoline exerts significant control over the release of serotonin from presynaptic terminals, primarily through its potent agonism at 5-HT1B autoreceptors.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in the brains of freely moving animals, providing a direct assessment of neurotransmitter release.

-

Mechanism: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region. The probe is perfused with an artificial cerebrospinal fluid (aCSF), and substances from the extracellular fluid diffuse into the perfusate, which is then collected and analyzed, typically by high-performance liquid chromatography (HPLC).

-

Anpirtoline's Effect: Systemic administration of 5-HT1B agonists like anpirtoline would be expected to decrease the extracellular concentration of 5-HT in terminal fields, reflecting an inhibition of serotonin release. This is due to the activation of presynaptic 5-HT1B autoreceptors.

[³H]-5-HT Overflow from Brain Slices

This in vitro technique provides a controlled environment to study the modulation of neurotransmitter release.

-

Procedure: Brain slices are incubated with radiolabeled serotonin ([³H]-5-HT) to load the serotonergic terminals. The slices are then superfused with a physiological buffer and electrically stimulated to evoke the release of [³H]-5-HT. The amount of radioactivity in the superfusate is measured as an index of serotonin release.

-

Anpirtoline's Effect: Anpirtoline has been shown to inhibit the electrically evoked overflow of [³H]-5-HT from rat brain cortex slices in a concentration-dependent manner, confirming its inhibitory effect on serotonin release via presynaptic 5-HT1B receptors.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

-

Tissue Preparation: Rat brain tissue (e.g., cortex, hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.

-

Assay Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand (e.g., [³H]5-HT for 5-HT1B receptors) and a range of concentrations of anpirtoline.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of anpirtoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus, prefrontal cortex).

-

Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent degradation of serotonin.

-

Drug Administration: Anpirtoline or vehicle is administered systemically (e.g., intraperitoneally).

-

Analysis: The concentration of serotonin in the dialysate samples is quantified using HPLC with electrochemical or fluorescence detection.

-

Data Presentation: Changes in extracellular serotonin levels are typically expressed as a percentage of the baseline pre-drug levels.

Electrophysiological Recording of Dorsal Raphe Neurons

-

Animal Preparation: Rats are anesthetized, and a craniotomy is performed to expose the area above the dorsal raphe nucleus (DRN).

-

Electrode Placement: A recording microelectrode is lowered into the DRN using stereotaxic coordinates.

-

Neuron Identification: Serotonergic neurons in the DRN are typically identified by their characteristic slow, regular firing pattern (0.5-5 Hz) and long-duration action potentials.

-

Baseline Recording: The spontaneous firing rate of an identified neuron is recorded for a stable baseline period.

-

Drug Administration: Anpirtoline or other pharmacological agents are administered systemically or locally via microiontophoresis.

-

Data Acquisition and Analysis: The firing rate of the neuron is continuously recorded, and changes in firing frequency following drug administration are quantified. Anpirtoline, as a 5-HT1A agonist, would be expected to decrease the firing rate of DRN serotonergic neurons through activation of somatodendritic 5-HT1A autoreceptors.

Conclusion

Anpirtoline's pharmacological profile is characterized by its potent agonism at 5-HT1B receptors, moderate agonism at 5-HT1A receptors, and antagonism at 5-HT3 receptors. This combination of activities leads to a complex regulation of the serotonin system. Its primary effect on serotonergic neurotransmission is the inhibition of serotonin release from presynaptic terminals, mediated by the activation of 5-HT1B autoreceptors. Concurrently, it can modulate serotonin synthesis and the firing rate of serotonergic neurons in the dorsal raphe nucleus through its action on 5-HT1A autoreceptors. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the further development and characterization of anpirtoline and other serotonergic agents for therapeutic applications. The provided quantitative data and experimental frameworks serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

References

- 1. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Anpirtoline: A Technical Guide for Its Application in Aggression Research

Introduction

Anpirtoline is a potent research chemical that has been instrumental in elucidating the role of the serotonergic system, specifically the 5-HT1B receptor, in the modulation of aggressive behaviors. As a highly selective agonist for the 5-HT1B receptor subtype, anpirtoline provides a valuable tool for researchers in neuroscience and psychopharmacology to investigate the neurobiological underpinnings of aggression. This technical guide offers an in-depth overview of anpirtoline's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes its associated pathways and workflows for professionals in research and drug development.

Core Mechanism of Action

Anpirtoline's primary pharmacological activity is as a potent agonist at the 5-hydroxytryptamine (5-HT) 1B receptor.[1] Binding assays have demonstrated that it binds with significantly higher affinity to the 5-HT1B receptor compared to other serotonin receptor subtypes such as 5-HT1A and 5-HT2.[1] The activation of 5-HT1B receptors, which are Gi/o-protein coupled, leads to the inhibition of adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP).[1] These receptors are located on the presynaptic terminals of serotonergic neurons, where they function as autoreceptors to inhibit serotonin synthesis and release.[2] They are also found postsynaptically in various brain regions implicated in aggression, including the striatum and amygdala.[3]

Beyond its primary target, anpirtoline also exhibits a complex receptor binding profile. It has been shown to act as an antagonist at 5-HT3 receptors, a property that distinguishes it from many other 5-HT1 receptor agonists. This dual action as a 5-HT1B agonist and 5-HT3 antagonist contributes to its unique pharmacological effects. Furthermore, studies indicate that anpirtoline influences dopamine metabolism, increasing it in the cortex, striatum, and midbrain, suggesting a complex interaction between the serotonergic and dopaminergic systems in its anti-aggressive effects.

Data Presentation: Quantitative Analysis

The efficacy and selectivity of anpirtoline can be understood through its receptor binding affinities and its dose-dependent effects on behavior. The following tables summarize key quantitative data from preclinical studies.

Table 1: Receptor Binding Affinity of Anpirtoline

| Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| 5-HT1B | 28 nM | Rat Brain Membranes | |

| 5-HT1A | 150 nM | Rat Brain Membranes | |

| 5-HT2 | 1.49 µM | Rat Brain Membranes | |

| 5-HT3 | pKi: 7.53 | Rat Brain Cortical Membranes |

Table 2: Effects of Anpirtoline on Aggressive Behavior in Animal Models

| Animal Model | Type of Aggression | Anpirtoline Dose Range (mg/kg, i.p.) | Key Findings | Reference(s) |

| Socially Isolated Mice | Resident-Intruder | 1 mg/kg | Specifically antagonized isolation-induced aggressive behaviors. | |

| Male Mice | Species-Typical / Escalated | 0.125 - 1.5 mg/kg | Dose-dependently decreased instigated and frustration-heightened aggression without affecting motor behavior. | |

| AAS-Treated Hamsters | Steroid-Induced | 0.125 - 0.5 mg/kg | Dose-dependently reduced components of the AAS-induced aggressive response, with significant effects at 0.25 mg/kg. | |

| Male Mice | Alcohol-Heightened | 0.125, 0.25, 0.5 mg/kg | Decreased aggression heightened by alcohol consumption. |

Signaling Pathways and Logical Frameworks

Visualizing the molecular and logical pathways of anpirtoline's action is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these relationships based on established research.

References

Pharmacological Characterization of Anpirtoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anpirtoline is a novel psychotherapeutic agent with a distinct pharmacological profile centered on the serotonergic system. Initially investigated for its potential as an antidepressant and analgesic, its complex interactions with multiple serotonin (5-HT) receptor subtypes have made it a valuable tool for neuropharmacological research. This technical guide provides a comprehensive overview of the pharmacological characteristics of Anpirtoline, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action and experimental workflows.

Core Pharmacological Profile

Anpirtoline is a potent and selective agonist at the 5-HT1B and 5-HT1D receptors, with additional affinity for 5-HT1A and 5-HT3 receptors.[1][2] Notably, it acts as an antagonist at the 5-HT3 receptor, a characteristic that contributes to its unique pharmacological effects.[2][3] This dual action as both an agonist and antagonist at different 5-HT receptor subtypes underscores its complex pharmacological nature. The primary mechanism of action for its antidepressant and antinociceptive effects is attributed to its agonist activity at 5-HT1B receptors.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data describing Anpirtoline's interaction with various serotonin receptor subtypes and its functional potency in vitro and in vivo.

Table 1: Receptor Binding Affinities of Anpirtoline

| Receptor Subtype | Test System | Radioligand | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | Rat brain membranes | Not Specified | 150 | |

| 5-HT₁ₑ | Rat brain membranes | Not Specified | 28 | |

| 5-HT₂ | Rat brain membranes | Not Specified | 1490 | |

| 5-HT₃ | Rat brain cortical membranes | [³H]-(S)-zacopride | 29.5 (pKᵢ = 7.53) |

Table 2: In Vitro Functional Activity of Anpirtoline

| Assay | Tissue/Cell Line | Measured Effect | EC₅₀ (nM) | Reference |

| Inhibition of Electrically Evoked [³H]-5-HT Overflow | Rat brain cortex slices | Inhibition of tritium overflow | 55 | |

| Inhibition of Electrically Evoked [³H]-5-HT Overflow | Pig brain cortex slices | Inhibition of tritium overflow | 1190 | |

| 5-HT₃ Receptor Antagonism | N1E-115 neuroblastoma cells | Inhibition of 5-HT-induced [¹⁴C]-guanidinium influx | Apparent pA₂ = 7.78 |

Table 3: In Vivo Efficacy of Anpirtoline

| Behavioral Model | Species | Endpoint | ED₅₀ (mg/kg, i.p.) | Reference |

| Electrostimulated Pain Test | Mice | Increased pain threshold | 0.52 | |

| Forced Swimming Test | Rats | Increased swimming activity | 4.6 |

Signaling Pathways and Mechanisms of Action

Anpirtoline's pharmacological effects are mediated through distinct signaling pathways associated with the 5-HT receptors it targets.

5-HT₁ₑ Receptor Agonism: Inhibition of Adenylate Cyclase

As an agonist at the 5-HT₁ₑ receptor, which is a Gᵢ/ₒ-coupled receptor, Anpirtoline inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating the activity of downstream effectors such as protein kinase A (PKA). This mechanism is central to its effects on neurotransmitter release.

References

- 1. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acsu.buffalo.edu [acsu.buffalo.edu]

Anpirtoline: A Technical Guide to its Developmental History and Original Therapeutic Intent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline (developmental code name D-16949) is a synthetic serotonin receptor modulator that was investigated for its potential therapeutic applications in major depressive disorder (MDD) and pain management. Despite demonstrating promising preclinical activity, it was never brought to market. This technical guide provides an in-depth overview of the developmental history of anpirtoline, its original therapeutic intent, and the key experimental findings that characterized its pharmacological profile. The document includes a compilation of quantitative data, detailed experimental methodologies for seminal studies, and visualizations of its primary signaling pathway and experimental workflows.

Developmental History and Original Therapeutic Intent

Anpirtoline, chemically known as 6-chloro-2-(piperidin-4-ylthio)pyridine, emerged from research programs focused on the development of novel psychotherapeutic agents. Its developmental code, D-16949, suggests its origin within a pharmaceutical discovery pipeline, although the specific developing company is not consistently cited in publicly available literature.

The primary therapeutic targets for anpirtoline were major depressive disorder and the alleviation of pain.[1] This dual focus was driven by the growing understanding of the role of the serotonergic system in both mood regulation and nociception. The developmental rationale was to create a compound with a distinct serotonergic profile that could offer improved efficacy or a different side-effect profile compared to existing treatments.

Pharmacological Profile

Anpirtoline is a potent serotonin receptor modulator with a complex binding profile. It acts primarily as a high-affinity agonist at the 5-HT1B receptor.[1] It also exhibits significant affinity for the 5-HT1A receptor and functions as a 5-HT3 receptor antagonist.[1][2] Its affinity for the 5-HT2 receptor is comparatively weak.[1] This unique combination of activities at different serotonin receptor subtypes underpins its observed pharmacological effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for anpirtoline in preclinical studies.

Table 1: Receptor Binding Affinities of Anpirtoline

| Receptor Subtype | Radioligand | Tissue Source | K_i (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Rat hippocampus | 150 |

| 5-HT1B | [125I]Iodocyanopindolol | Rat striatum | 28 |

| 5-HT2 | [3H]Ketanserin | Rat prefrontal cortex | 1490 |

| 5-HT3 | --INVALID-LINK---zacopride | Rat brain cortical membranes | pK_i = 7.53 |

Table 2: In Vitro and In Vivo Efficacy of Anpirtoline

| Assay | Species | Tissue/Model | Parameter | Value |

| Adenylyl Cyclase Inhibition | Rat | Substantia Nigra | IC50 | 40 nM |

| Inhibition of [3H]5-HT release | Rat | Brain Cortex Slices | EC50 | 55 nM |

| Inhibition of [3H]5-HT release | Pig | Brain Cortex Slices | EC50 | 1190 nM |

| Electrostimulated Pain Test | Mouse | - | ED50 (i.p.) | 0.52 mg/kg |

| Forced Swimming Test | Rat | - | ED50 (i.p.) | 4.6 mg/kg |

Signaling Pathway

As a 5-HT1B receptor agonist, anpirtoline's primary mechanism of action involves the inhibition of adenylyl cyclase. The 5-HT1B receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector. More recent research has indicated that 5-HT1B receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both Gi/o-dependent and β-arrestin-dependent pathways.

Key Experimental Methodologies

This section provides detailed protocols for the key experiments that were instrumental in characterizing the pharmacological properties of anpirtoline.

Radioligand Binding Assays

These assays were crucial for determining the binding affinity of anpirtoline to various serotonin receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Dissect the specific brain region of interest (e.g., hippocampus for 5-HT1A, striatum for 5-HT1B) from male rats.

-

Homogenize the tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and incubate at 37°C for 10 minutes to remove endogenous serotonin.

-

Centrifuge again under the same conditions and resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane suspension.

-

-

Binding Assay:

-

In a final volume of 1 ml, incubate the membrane preparation with the appropriate radioligand and varying concentrations of anpirtoline.

-

For determination of non-specific binding, add a high concentration of a known ligand (e.g., 10 µM 5-HT).

-

Incubate the mixture for a specified time and temperature (e.g., 30 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) using non-linear regression analysis.

-

Adenylyl Cyclase Activity Assay

This assay was used to determine the functional consequence of anpirtoline's binding to 5-HT1B receptors.

Protocol:

-

Tissue Preparation:

-

Dissect the substantia nigra from male rat brains.

-

Homogenize the tissue in a buffer containing 2 mM EGTA and 10 mM HEPES (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.

-

Use the supernatant for the adenylyl cyclase assay.

-

-

Assay Procedure:

-

The reaction mixture (final volume 0.2 ml) contains: 80 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 0.5 mM EGTA, 0.5 mM IBMX, 10 µM GTP, 1 mM cAMP, an ATP-regenerating system (e.g., 20 mM creatine phosphate and 50 U/ml creatine phosphokinase), and the tissue homogenate.

-

Add forskolin (1 µM) to stimulate adenylyl cyclase activity.

-

Add varying concentrations of anpirtoline or vehicle.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding 0.5 mM [α-32P]ATP.

-

Incubate for 10 minutes at 30°C.

-

Stop the reaction by adding a solution containing 2% sodium dodecyl sulfate, 45 mM ATP, and 1.3 mM cAMP, followed by boiling for 3 minutes.

-

Isolate [32P]cAMP by sequential column chromatography on Dowex 50 and alumina.

-

Quantify the amount of [32P]cAMP formed by liquid scintillation counting.

-

In Vivo Behavioral and Nociceptive Assays

These animal models were essential for evaluating the antidepressant-like and antinociceptive effects of anpirtoline.

This test assesses the ability of a compound to reverse social withdrawal induced by isolation.

Protocol:

-

Induction of Social Deficit:

-

House male mice individually for at least one week.

-

Group-housed mice serve as controls.

-

-

Test Procedure:

-

Administer anpirtoline or vehicle intraperitoneally (i.p.) to the isolated mice.

-

30 minutes after injection, place an isolated mouse and a group-housed mouse together in a neutral cage.

-

Observe and score the social interaction behaviors (e.g., sniffing, following, grooming) for a defined period (e.g., 5-10 minutes).

-

An increase in social interaction in the anpirtoline-treated isolated mice compared to vehicle-treated isolated mice indicates a positive effect.

-

This test measures the pain threshold by applying a mild electrical stimulus.

Protocol:

-

Apparatus:

-

Use a device capable of delivering a constant electrical current to the mouse's tail.

-

-

Test Procedure:

-

Administer anpirtoline or vehicle i.p. to the mice.

-

At a set time after injection (e.g., 30 minutes), place the mouse in the apparatus.

-

Apply a gradually increasing electrical current to the tail.

-

Record the current intensity at which the mouse vocalizes or shows a clear withdrawal response (the pain threshold).

-

An increase in the pain threshold in anpirtoline-treated mice compared to the vehicle group indicates an antinociceptive effect.

-

This is a widely used model to screen for antidepressant activity, based on the principle of behavioral despair.

References

In Vitro Characterization of Anpirtoline's Serotonergic Activity: A Technical Guide

1.0 Introduction

Anpirtoline is a pharmacologically significant compound recognized for its distinct and potent interactions with the serotonin (5-HT) system. Its unique profile, exhibiting both agonist and antagonist properties at different 5-HT receptor subtypes, makes it a valuable tool for neuropharmacological research. This technical guide provides an in-depth overview of the in vitro methods used to characterize the serotonergic activity of Anpirtoline, presenting key binding and functional data, detailed experimental protocols, and visual representations of associated pathways and workflows. The intended audience includes researchers, scientists, and drug development professionals engaged in the study of serotonergic modulation.

2.0 Receptor Binding Profile

The initial step in characterizing a ligand's activity is to determine its affinity for various receptor targets. Radioligand binding assays are employed to quantify the binding affinity (Ki) of Anpirtoline to several serotonin receptor subtypes. These studies reveal a high affinity for the 5-HT1B receptor, with notable but lower affinity for 5-HT1A, 5-HT2, and 5-HT3 receptors.

Binding assays using rat brain membranes have demonstrated that Anpirtoline binds with the highest affinity to the 5-HT1B receptor.[1] Specifically, studies on rat brain cortical membranes showed Anpirtoline inhibits the binding of specific radioligands to 5-HT3 recognition sites.[2][3]

Table 1: Anpirtoline Binding Affinities (Ki) at Serotonin Receptors

| Receptor Subtype | Tissue / Cell Line | Ki Value | Reference |

|---|---|---|---|

| 5-HT1B | Rat Brain Membranes | 28 nM | [1] |

| 5-HT1A | Rat Brain Membranes | 150 nM | [1] |

| 5-HT2 | Rat Brain Membranes | 1.49 µM (1490 nM) |

| 5-HT3 | Rat Brain Cortical Membranes | ~29.5 nM (calculated from pKi of 7.53) | |

3.0 Functional Activity

Following binding affinity determination, functional assays are critical to elucidate whether the ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Anpirtoline exhibits a dual-action profile, functioning as a potent agonist at 5-HT1B receptors and an antagonist at 5-HT3 receptors.

3.1 Agonist Activity at 5-HT1B Receptors

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Anpirtoline demonstrates classic 5-HT1B agonist activity by inhibiting forskolin-stimulated adenylyl cyclase activity in homogenates from the rat substantia nigra. Furthermore, its agonist properties are evident in its ability to inhibit the electrically evoked release of tritium-labeled 5-HT from brain slices.

Table 2: Anpirtoline Functional Agonist Activity

| Assay | Receptor | Tissue / Cell Line | Metric (EC50) | Reference |

|---|---|---|---|---|

| Inhibition of [3H]-5-HT Release | 5-HT1B | Rat Brain Cortex Slices | 55 nM | |

| Inhibition of [3H]-5-HT Release | 5-HT1B | Pig Brain Cortex Slices | 1190 nM |

| Inhibition of Adenylyl Cyclase | 5-HT1B | Rat Substantia Nigra Homogenates| Concentration-dependent | |

3.2 Antagonist Activity at 5-HT3 Receptors

In contrast to its activity at 5-HT1B receptors, Anpirtoline acts as an antagonist at 5-HT3 receptors. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to a rapid influx of cations, causing neuronal depolarization. Anpirtoline blocks this action. In N1E-115 neuroblastoma cells, Anpirtoline concentration-dependently inhibits the 5-HT-induced influx of cations, measured using [14C]-guanidinium. This blockade shifts the concentration-response curve for 5-HT to the right, a hallmark of competitive antagonism.

Table 3: Anpirtoline Functional Antagonist Activity

| Assay | Receptor | Tissue / Cell Line | Metric (pA2) | Reference |

|---|

| Inhibition of [14C]-Guanidinium Influx | 5-HT3 | N1E-115 Neuroblastoma Cells | 7.78 | |

4.0 Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. The following sections outline the core protocols used to characterize Anpirtoline's serotonergic activity.

4.1 Radioligand Binding Assay Protocol

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a specific high-affinity radioligand.

-

Membrane Preparation: The tissue of interest (e.g., rat brain cortex) is homogenized in a cold buffer and centrifuged at low speed to remove nuclei and debris. The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-(S)-zacopride for 5-HT3 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (Anpirtoline). A parallel incubation is run with a high concentration of a known non-radioactive ligand to determine non-specific binding.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Anpirtoline that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

4.2 Adenylyl Cyclase Inhibition Assay Protocol

This functional assay measures the ability of a Gi-coupled receptor agonist to inhibit the production of cAMP.

-

Tissue Preparation: Homogenates from a brain region rich in the target receptor (e.g., rat substantia nigra for 5-HT1B) are prepared in a suitable buffer.

-

Assay Reaction: The homogenate is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase to ensure a measurable baseline of cAMP production). Increasing concentrations of Anpirtoline are added to test for inhibition.

-

Termination and Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: The percentage inhibition of forskolin-stimulated cAMP production is plotted against the concentration of Anpirtoline to determine its potency (EC50).

4.3 Cation Influx Assay Protocol (for 5-HT3)

This assay is used to functionally characterize ligand-gated ion channels like the 5-HT3 receptor by measuring the flow of ions through the channel upon activation.

References

- 1. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Anpirtoline: A Technical Guide to its Role as a Serotonin Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline (6-chloro-2-(piperidin-4-ylthio)pyridine) is a psychoactive compound that exhibits a complex pharmacological profile as a modulator of the serotonin (5-hydroxytryptamine, 5-HT) system. This technical guide provides an in-depth analysis of anpirtoline's interactions with various serotonin receptor subtypes. It details the compound's binding affinities, functional activities, and the associated intracellular signaling pathways. Furthermore, this document outlines the experimental methodologies used to characterize these interactions, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Anpirtoline is a piperidinylthiopyridine derivative that has been investigated for its potential therapeutic effects, including antinociceptive and antidepressant-like properties. Its mechanism of action is primarily centered on its ability to modulate serotonergic neurotransmission through direct interaction with multiple 5-HT receptor subtypes. This guide will focus on the core aspects of anpirtoline's pharmacology at the molecular level, providing quantitative data, detailed experimental protocols, and visual representations of the relevant signaling cascades.

Chemical Properties

-

IUPAC Name: 6-chloro-2-(piperidin-4-ylthio)pyridine

-

Chemical Formula: C₁₀H₁₃ClN₂S

-

Molecular Weight: 228.74 g/mol

-

Structure:

-

A pyridine ring substituted with a chlorine atom.

-

A piperidine ring linked to the pyridine ring via a thioether bridge.

-

Interaction with Serotonin Receptors

Anpirtoline displays a distinct profile of activity across several major serotonin receptor families. It acts as a potent agonist at the 5-HT1B receptor, an agonist at the 5-HT1A receptor, exhibits weaker affinity for the 5-HT2 receptor, and functions as an antagonist at the 5-HT3 receptor.

Binding Affinity

The binding affinity of anpirtoline for various serotonin receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the competing ligand (anpirtoline) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.

| Receptor Subtype | Kᵢ (nM) | Reference |

| 5-HT₁ₐ | 150 | [1][2] |

| 5-HT₁ₑ | 28 | [1][2] |

| 5-HT₂ | 1490 | [1] |

| 5-HT₃ | 29.5 (pKi 7.53) |

Functional Activity

Anpirtoline's functional activity varies depending on the receptor subtype, demonstrating both agonistic and antagonistic properties.

| Receptor Subtype | Functional Activity | Potency | Assay | Reference |

| 5-HT₁ₑ | Agonist | EC₅₀ = 55 nM (rat brain cortex) | Inhibition of electrically evoked [³H]-5-HT overflow | |

| 5-HT₁ₑ | Agonist | EC₅₀ = 1190 nM (pig brain cortex) | Inhibition of electrically evoked [³H]-5-HT overflow | |

| 5-HT₃ | Antagonist | pA₂ = 7.78 | Inhibition of 5-HT-induced [¹⁴C]-guanidinium influx |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of anpirtoline with serotonin receptors.

Radioligand Binding Assay for 5-HT Receptor Subtypes

This protocol describes a general method for determining the binding affinity of anpirtoline for 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂ receptors using a competitive binding assay.

-

Objective: To determine the inhibition constant (Kᵢ) of anpirtoline at specific 5-HT receptor subtypes.

-

Materials:

-

Rat brain membranes (e.g., from cortex for 5-HT₂ or hippocampus for 5-HT₁ₐ) or cell lines expressing the specific human receptor subtype.

-

Radioligand appropriate for the target receptor:

-

5-HT₁ₐ: [³H]8-OH-DPAT

-

5-HT₁ₑ: [¹²⁵I]Iodocyanopindolol

-

5-HT₂: [³H]Ketanserin

-

-

Anpirtoline hydrochloride

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

-

Non-specific binding control (e.g., 10 µM serotonin)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare a series of dilutions of anpirtoline.

-

In a 96-well plate, add the incubation buffer, the appropriate radioligand at a concentration near its Kₑ, and either a dilution of anpirtoline, buffer (for total binding), or the non-specific binding control.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the anpirtoline concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Radioligand Binding Assay Workflow

Forskolin-Stimulated Adenylate Cyclase Activity Assay

This functional assay is used to determine the agonistic activity of anpirtoline at Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and 5-HT₁ₑ.

-

Objective: To measure the ability of anpirtoline to inhibit adenylate cyclase activity.

-

Materials:

-

Homogenates from rat substantia nigra or cells expressing the receptor of interest.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM ATP, and an ATP regenerating system).

-

Forskolin

-

Anpirtoline hydrochloride

-

cAMP standard

-

Reagents for cAMP quantification (e.g., a competitive enzyme immunoassay kit).

-

-

Procedure:

-

Pre-incubate the membrane homogenates with various concentrations of anpirtoline for a short period (e.g., 15 minutes) at 30°C.

-

Initiate the reaction by adding a fixed concentration of forskolin to stimulate adenylate cyclase, and ATP as the substrate.

-

Allow the reaction to proceed for a defined time (e.g., 10 minutes).

-

Terminate the reaction by heating the samples.

-

Centrifuge the samples to pellet the membranes.

-

Measure the amount of cAMP produced in the supernatant using a suitable quantification method.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the anpirtoline concentration to determine the EC₅₀ value.

-

[¹⁴C]-Guanidinium Influx Assay for 5-HT₃ Receptor Antagonism

This assay measures the ability of anpirtoline to block the ion channel of the 5-HT₃ receptor.

-

Objective: To determine the pA₂ value of anpirtoline as a 5-HT₃ receptor antagonist.

-

Materials:

-

N1E-115 neuroblastoma cells, which endogenously express 5-HT₃ receptors.

-

Assay buffer (e.g., HEPES-buffered saline).

-

[¹⁴C]-Guanidinium chloride.

-

Serotonin (5-HT) as the agonist.

-

Anpirtoline hydrochloride.

-

-

Procedure:

-

Culture N1E-115 cells in 24-well plates to near confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of anpirtoline for 20 minutes at room temperature.

-

Initiate the influx by adding a solution containing a fixed concentration of 5-HT and [¹⁴C]-guanidinium.

-

Allow the influx to proceed for a short duration (e.g., 2.5 minutes).

-

Terminate the influx by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of anpirtoline.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist (anpirtoline) concentration. The x-intercept of the linear regression gives the pA₂ value.

-

Signaling Pathways

Anpirtoline modulates distinct intracellular signaling pathways through its interaction with different 5-HT receptor subtypes.

5-HT₁ₐ and 5-HT₁ₑ Receptor Signaling

Both 5-HT₁ₐ and 5-HT₁ₑ receptors are members of the G-protein coupled receptor (GPCR) superfamily and are primarily coupled to inhibitory G-proteins of the Gᵢ/Gₒ family. Agonism by anpirtoline at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This in turn reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the dissociated G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

5-HT₁ₐ/₁ₑ Receptor Signaling Pathway

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor, for which anpirtoline has low affinity, is coupled to the Gq/11 family of G-proteins. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

5-HT₂ₐ Receptor Signaling Pathway

5-HT₃ Receptor Signaling

Unlike the other serotonin receptors discussed, the 5-HT₃ receptor is a ligand-gated ion channel. When an agonist binds, the channel opens, allowing for the rapid influx of cations, primarily Na⁺ and Ca²⁺, which leads to depolarization of the neuronal membrane and an excitatory postsynaptic potential. Anpirtoline acts as an antagonist at this receptor, preventing the channel from opening in the presence of serotonin.

5-HT₃ Receptor Antagonism by Anpirtoline

Conclusion

Anpirtoline is a versatile serotonin receptor modulator with a distinct pharmacological profile. Its high-affinity agonism at 5-HT₁ₑ receptors, coupled with agonism at 5-HT₁ₐ receptors and antagonism at 5-HT₃ receptors, underscores the complexity of its potential physiological effects. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential and mechanistic intricacies of anpirtoline and similar compounds. A thorough understanding of its interactions with various 5-HT receptor subtypes and their downstream signaling pathways is crucial for the rational design of novel therapeutics targeting the serotonergic system.

References

Anpirtoline: A Technical Guide for Researchers

Anpirtoline , with the developmental code name D-16949, is a potent and centrally acting serotonin receptor modulator.[1] This technical guide provides an in-depth overview of Anpirtoline's chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification

| Identifier | Value |

| CAS Number | 98330-05-3 (free base)[2] |

| 99201-87-3 (hydrochloride) | |

| IUPAC Name | 2-chloro-6-(piperidin-4-yl)sulfanylpyridine[2] |

| Other Names | D-16949, 6-Chloro-2-(piperidinyl-4-thio)pyridine[2] |

| Molecular Formula | C10H13ClN2S[2] |

| Molar Mass | 228.74 g/mol |

Pharmacological Profile

Anpirtoline exhibits a complex pharmacological profile, primarily acting as a high-affinity agonist at the serotonin 5-HT1B receptor. It also demonstrates significant affinity for other serotonin receptor subtypes, functioning as a ligand at 5-HT1A and 5-HT1D receptors and as an antagonist at the 5-HT3 receptor. Its affinity for the 5-HT2 receptor is comparatively weak. This mixed receptor activity contributes to its diverse pharmacological effects, which include antidepressant-like, antinociceptive (pain-relieving), and aggression-reducing properties.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50, ED50) of Anpirtoline at various serotonin receptors.

| Parameter | Receptor | Species | Value | Reference |

| Ki | 5-HT1B | Rat | 28 nM | |

| Ki | 5-HT1A | Rat | 150 nM | |

| Ki | 5-HT2 | Rat | 1.49 µM | |

| pKi | 5-HT3 | Rat | 7.53 | |

| EC50 | 5-HT Autoreceptor (rat brain cortex slices) | Rat | 55 nM | |

| EC50 | 5-HT Autoreceptor (pig brain cortex slices) | Pig | 1190 nM | |

| ED50 | Electrostimulated pain test | Mouse | 0.52 mg/kg, i.p. | |

| ED50 | Forced swimming test | Rat | 4.6 mg/kg, i.p. | |

| ED50 | Discriminative stimulus effects | Rat | 0.31 mg/kg, i.p. |

Signaling Pathways

Anpirtoline's primary mechanism of action involves the activation of the 5-HT1B receptor, which is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). This interaction leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.

Additionally, Anpirtoline acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. By blocking this receptor, Anpirtoline prevents the influx of cations that is normally induced by serotonin, a mechanism that contributes to its antiemetic effects.

Experimental Protocols

This section details the methodologies for key experiments used to characterize Anpirtoline.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of Anpirtoline for various receptors.

Objective: To determine the inhibition constant (Ki) of Anpirtoline for serotonin receptors.

General Protocol:

-

Membrane Preparation: Rat brain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]-(S)-zacopride for the 5-HT3 receptor) and varying concentrations of Anpirtoline.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of Anpirtoline that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay is used to determine the effect of Anpirtoline on the activity of adenylyl cyclase, the enzyme responsible for cAMP production.

Objective: To measure the inhibition of forskolin-stimulated adenylyl cyclase activity by Anpirtoline.

General Protocol:

-

Homogenate Preparation: Homogenates from a specific brain region (e.g., rat substantia nigra) are prepared.

-

Assay Mixture: The homogenates are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and forskolin (a direct activator of adenylyl cyclase).

-

Treatment: Varying concentrations of Anpirtoline are added to the assay mixture.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

Termination: The reaction is stopped, often by heating.

-

cAMP Quantification: The amount of cAMP produced is measured, typically using a competitive protein binding assay or other sensitive methods like HPLC or fluorometric assays.

-

Data Analysis: The results are analyzed to determine the concentration-dependent inhibition of adenylyl cyclase activity by Anpirtoline.

Forced Swim Test (Porsolt Test)

This is a widely used behavioral assay to screen for antidepressant-like activity.

Objective: To assess the effect of Anpirtoline on the duration of immobility in rats or mice subjected to a forced swimming session.

Protocol for Rats:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Pre-test Session: On the first day, each rat is placed in the cylinder for a 15-minute habituation session.

-

Test Session: 24 hours later, the rats are administered Anpirtoline or a vehicle control. After a set pre-treatment time (e.g., 30-60 minutes), they are placed back in the water for a 5-minute test session.

-

Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Electrostimulated Pain Test

This test is used to evaluate the antinociceptive (pain-relieving) properties of a compound.

Objective: To determine the effect of Anpirtoline on the pain threshold in mice.

General Protocol:

-

Apparatus: An apparatus capable of delivering a controlled electrical stimulus to the mouse's tail or paws.

-